2-(3-Chloro-5-fluorophenyl)piperidine
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Overview
Description
2-(3-Chloro-5-fluorophenyl)piperidine is a chemical compound with the molecular formula C11H13ClFN It is a piperidine derivative, characterized by the presence of a chloro and a fluoro substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-fluorophenyl)piperidine typically involves the reaction of 3-chloro-5-fluoroaniline with piperidine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-5-fluorophenyl)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove certain functional groups or reduce the oxidation state of the compound.
Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and organometallic compounds, often under the influence of catalysts like palladium or nickel.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperidine derivatives .
Scientific Research Applications
2-(3-Chloro-5-fluorophenyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biological targets.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-5-fluorophenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity and specificity, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(3-Fluorophenyl)piperidine: Similar structure but lacks the chloro substituent.
2-(3-Chlorophenyl)piperidine: Similar structure but lacks the fluoro substituent.
2-(3-Bromophenyl)piperidine: Similar structure but has a bromo substituent instead of chloro and fluoro
Uniqueness
2-(3-Chloro-5-fluorophenyl)piperidine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination can result in distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H13ClFN |
---|---|
Molecular Weight |
213.68 g/mol |
IUPAC Name |
2-(3-chloro-5-fluorophenyl)piperidine |
InChI |
InChI=1S/C11H13ClFN/c12-9-5-8(6-10(13)7-9)11-3-1-2-4-14-11/h5-7,11,14H,1-4H2 |
InChI Key |
FTAXWCKZGYGUSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=CC(=CC(=C2)Cl)F |
Origin of Product |
United States |
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